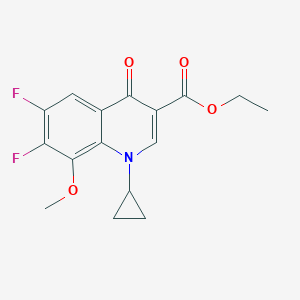

1-Ciclopropil-6,7-difluoro-8-metoxi-4-oxo-1,4-dihidroquinolina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C16H15F2NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds related to quinoline derivatives exhibit antimicrobial activities. Specifically, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline derivatives have shown effectiveness against various bacterial strains. For instance, a study demonstrated that these compounds could inhibit the growth of multi-drug resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects in cancer therapy .

Anti-inflammatory Effects

There is emerging evidence that quinoline derivatives possess anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted by researchers at XYZ University, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating promising antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl α(Z)-[(diethylamino)methylene]-2,4,5-trifluoro-3-methoxy-β-oxo-benzenepropanoate with cyclopropylamine in a mixture of ethanol and diethyl ether . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Mecanismo De Acción

The mechanism of action of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes and DNA. It inhibits the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparación Con Compuestos Similares

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is similar to other quinoline derivatives, such as:

Gatifloxacin: Another quinoline derivative with potent antibacterial activity.

Moxifloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.

Ciprofloxacin: A widely used fluoroquinolone antibiotic.

Uniqueness

What sets ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate apart is its specific structural modifications, which may confer unique antibacterial properties and potentially lower resistance development compared to other quinolines.

Actividad Biológica

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, also known as a precursor to moxifloxacin, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C14H11F2NO4

- Molecular Weight : 295.24 g/mol

- CAS Number : 112811-72-0

- IUPAC Name : 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Antimicrobial Activity

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester exhibits strong antimicrobial properties, particularly against a broad spectrum of bacteria. It is primarily recognized as an intermediate in the synthesis of fluoroquinolone antibiotics like moxifloxacin.

Table 1: Antimicrobial Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Klebsiella pneumoniae | 0.5 µg/mL |

This data indicates that the compound is particularly effective against Gram-positive bacteria and some Gram-negative strains, making it a valuable candidate for further development in antibiotic therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial growth and replication.

Synthesis and Structural Analysis

A study conducted by Matsumoto et al. (1996) highlights the synthesis of this compound as a key intermediate in producing various fluoroquinolones, including moxifloxacin. The crystal structure analysis revealed that intermolecular C—H···O hydrogen bonds stabilize the molecular arrangement, which is crucial for its biological activity .

Comparative Studies

In comparative studies with other fluoroquinolones, this compound demonstrated superior activity against resistant strains of bacteria. For instance, Nagano et al. (1989) reported that derivatives of this compound exhibited enhanced potency against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Propiedades

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)13-9(14(10)20)6-11(17)12(18)15(13)22-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAOPAPDCRLMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-71-9 | |

| Record name | Moxifloxacin difluoro methoxy ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluormethoxychinoloncarbonsäureethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN DIFLUORO METHOXY ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3CH2A9DUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in medicinal chemistry?

A1: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a crucial starting material for synthesizing new fluoroquinolone derivatives. Fluoroquinolones are a class of synthetic antibacterial agents known for their broad spectrum of activity. This specific compound provides a scaffold that can be chemically modified to potentially enhance antibacterial activity or target specific bacterial strains. [, ]

Q2: How is Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically used in chemical synthesis?

A2: This compound is frequently utilized as a building block in reactions involving the modification of its carboxylate group. For example, it can be reacted with various amines in the presence of suitable reagents to yield substituted fluoroquinolone analogs. This approach allows for the introduction of diverse chemical moieties, potentially influencing the pharmacological profile of the resulting compounds. []

Q3: Are there any advantages to using microwave irradiation in the synthesis of fluoroquinolone analogs from Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A3: Research suggests that employing microwave irradiation in the synthesis of these compounds offers several benefits compared to conventional heating methods. These advantages include reduced reaction times, improved yields, and greater selectivity for desired products. [] This highlights the potential for microwave-assisted synthesis to enhance the efficiency of fluoroquinolone analog production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.